molecular formula C21H19NO3 B14224423 3-Ethoxy-5-ethyl-1-methyl-5H-benzo[b]carbazole-6,11-dione CAS No. 830925-87-6

3-Ethoxy-5-ethyl-1-methyl-5H-benzo[b]carbazole-6,11-dione

Katalognummer: B14224423
CAS-Nummer: 830925-87-6
Molekulargewicht: 333.4 g/mol
InChI-Schlüssel: CQMONLKAUCEEQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethoxy-5-ethyl-1-methyl-5H-benzo[b]carbazole-6,11-dione is a complex organic compound belonging to the class of benzo[b]carbazoles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-5-ethyl-1-methyl-5H-benzo[b]carbazole-6,11-dione typically involves multiple steps, including the formation of the carbazole core and subsequent functionalization. One common method involves the Fischer indole cyclization, where a hydrazone precursor is cyclized in the presence of an acid catalyst to form the carbazole core . The ethoxy and ethyl groups are then introduced through alkylation reactions using appropriate alkyl halides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethoxy-5-ethyl-1-methyl-5H-benzo[b]carbazole-6,11-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted carbazole derivatives, which can have different biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

3-Ethoxy-5-ethyl-1-methyl-5H-benzo[b]carbazole-6,11-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and microbial infections.

    Industry: Used in the development of organic semiconductors and other advanced materials

Wirkmechanismus

The mechanism of action of 3-Ethoxy-5-ethyl-1-methyl-5H-benzo[b]carbazole-6,11-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of cell proliferation. It can also interact with various enzymes and receptors, modulating their activity and affecting cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Methoxy-5-ethyl-1-methyl-5H-benzo[b]carbazole-6,11-dione
  • 3-Ethoxy-5-methyl-1-methyl-5H-benzo[b]carbazole-6,11-dione
  • 3-Ethoxy-5-ethyl-1-methyl-5H-benzo[b]carbazole-6,11-quinone

Uniqueness

3-Ethoxy-5-ethyl-1-methyl-5H-benzo[b]carbazole-6,11-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy and ethyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

830925-87-6

Molekularformel

C21H19NO3

Molekulargewicht

333.4 g/mol

IUPAC-Name

3-ethoxy-5-ethyl-1-methylbenzo[b]carbazole-6,11-dione

InChI

InChI=1S/C21H19NO3/c1-4-22-16-11-13(25-5-2)10-12(3)17(16)18-19(22)21(24)15-9-7-6-8-14(15)20(18)23/h6-11H,4-5H2,1-3H3

InChI-Schlüssel

CQMONLKAUCEEQY-UHFFFAOYSA-N

Kanonische SMILES

CCN1C2=C(C(=CC(=C2)OCC)C)C3=C1C(=O)C4=CC=CC=C4C3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.